N~6~-butyl-N~4~-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-proliferative, anti-inflammatory, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the butyl and 4-chloro-2-methylphenyl groups through nucleophilic substitution reactions.
Final modifications: Methylation and other necessary modifications to achieve the desired compound.
Industrial Production Methods
Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis are used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under suitable conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its role in inhibiting specific enzymes and pathways.
Medicine: Investigated for its potential as an anti-cancer agent due to its kinase inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of the kinase, it prevents phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N6-Butyl-N4-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-Butyl-N4-(4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-Butyl-N4-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards EGFR. This makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C17H21ClN6 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
6-N-butyl-4-N-(4-chloro-2-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21ClN6/c1-4-5-8-19-17-22-15(13-10-20-24(3)16(13)23-17)21-14-7-6-12(18)9-11(14)2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,19,21,22,23) |
InChI Key |
VOLQCOWTGKZZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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